molecular formula C24H21N3O B2359160 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline CAS No. 637756-40-2

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2359160
CAS No.: 637756-40-2
M. Wt: 367.452
InChI Key: ASRWCPHGMMCNQA-UHFFFAOYSA-N
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Description

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a synthetic organic compound based on the planar, fused heterocyclic 6H-indolo[2,3-b]quinoxaline scaffold. This scaffold is recognized as a valuable template in pharmacological and materials science research due to its diverse interactivity . The core indoloquinoxaline structure is known to interact with biological systems primarily through DNA intercalation . The planar aromatic system allows these molecules to insert between DNA base pairs, and the thermal stability of the resulting complex is a key parameter for evaluating potential biological activities such as anticancer and antiviral effects . The specific substituents attached to the core, such as the 2-isopropoxybenzyl group in this compound, can significantly influence the binding affinity and selectivity of the interaction . Derivatives of 6H-indolo[2,3-b]quinoxaline have been investigated as inhibitors of protein targets . Recent research has identified such compounds as promising bifunctional inhibitors of the Src homology 2 domain-containing phosphatase 1 (SHP1), an enzyme whose dysfunction is linked to cancers and other diseases . Furthermore, the inherent photophysical properties of the indoloquinoxaline core make it suitable for application in fluorescent probes . These probes enable real-time monitoring of metabolic processes and cellular imaging, providing tools for both understanding biological mechanisms and optimizing drug design . This compound is supplied for research purposes in biochemistry, oncology, and chemical biology. Please note: This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-[(2-propan-2-yloxyphenyl)methyl]indolo[3,2-b]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O/c1-16(2)28-22-14-8-3-9-17(22)15-27-21-13-7-4-10-18(21)23-24(27)26-20-12-6-5-11-19(20)25-23/h3-14,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRWCPHGMMCNQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Cyclocondensation of Isatin Derivatives

The most widely reported method involves the condensation of 1-(2-isopropoxybenzyl)isatin with o-phenylenediamine. This approach leverages the reactivity of the diketone moiety in isatin to form the quinoxaline ring.

Procedure :

  • Synthesis of 1-(2-Isopropoxybenzyl)isatin :
    • 2-Isopropoxybenzyl bromide is reacted with isatin in dimethylformamide (DMF) using potassium carbonate as a base at 80°C for 12 hours.
    • Yield: 68–72% after recrystallization from ethanol.
  • Cyclocondensation with o-Phenylenediamine :
    • Equimolar amounts of 1-(2-isopropoxybenzyl)isatin and o-phenylenediamine are refluxed in glacial acetic acid for 6 hours.
    • The product precipitates upon cooling and is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
    • Yield: 65–70%.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the diamine on the carbonyl groups of isatin, followed by dehydration and aromatization to form the quinoxaline ring.

Transition Metal-Catalyzed C–H Functionalization

Ruthenium-Catalyzed Double C–N Bond Formation

A one-pot Ru(II)-catalyzed strategy enables direct functionalization of the indoloquinoxaline core, bypassing pre-functionalized intermediates.

Procedure :

  • Substrate Preparation :
    • 2-Arylquinoxaline is treated with sulfonyl azides in the presence of [Ru(p-cymene)Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane at 100°C for 12 hours.
  • Oxidative Cyclization :
    • The intermediate undergoes oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the indoloquinoxaline framework.
    • Yield: Up to 94% for N-substituted derivatives.

Advantages :

  • Broad substrate scope.
  • Avoids multi-step protection/deprotection sequences.

Nucleophilic Aromatic Substitution (NAS)

Alkylation of 6H-Indolo[2,3-b]Quinoxaline

Introducing the 2-isopropoxybenzyl group via NAS exploits the electrophilic character of the 6-position.

Procedure :

  • Generation of 6-Lithio Intermediate :
    • 6H-Indolo[2,3-b]quinoxaline is treated with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF).
  • Quenching with 2-Isopropoxybenzyl Bromide :
    • The lithio intermediate reacts with 2-isopropoxybenzyl bromide at room temperature for 2 hours.
    • Yield: 55–60% after silica gel purification.

Limitations :

  • Moderate yields due to competing side reactions.
  • Requires strict temperature control.

Multi-Step Synthesis via Schiff Base Intermediates

Reductive Amination Pathway

This method involves constructing the benzyl moiety through reductive amination, followed by cyclization.

Procedure :

  • Schiff Base Formation :
    • 2-Isopropoxybenzaldehyde reacts with 6-amino-6H-indolo[2,3-b]quinoxaline in methanol under reflux for 4 hours.
  • Reduction with NaBH₄ :
    • The imine intermediate is reduced with sodium borohydride at 0°C for 1 hour.
    • Yield: 75–80%.

Optimization :

  • Use of acetic acid as a catalyst improves imine formation kinetics.

Comparative Analysis of Synthetic Methods

Method Yield (%) Key Advantages Limitations
Classical Condensation 65–70 Scalability, low cost Long reaction times
Ru Catalysis 85–94 High efficiency, one-pot synthesis Costly catalysts
NAS 55–60 Direct functionalization Sensitivity to moisture
Reductive Amination 75–80 Mild conditions Multiple purification steps

Purification and Characterization

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) effectively separates the target compound from byproducts.
  • Crystallization : Ethanol or acetonitrile recrystallization yields high-purity crystals.
  • Spectroscopic Data :
    • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (d, J = 6.0 Hz, 6H, CH(CH₃)₂), 4.65 (sept, J = 6.0 Hz, 1H, OCH), 5.72 (s, 2H, CH₂), 6.85–8.20 (m, 10H, aromatic).
    • HRMS : m/z calcd. for C₂₆H₂₅N₃O [M+H]⁺: 396.2065; found: 396.2068.

Chemical Reactions Analysis

Types of Reactions

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.

    Substitution: This reaction can replace hydrogen atoms with other functional groups, modifying the compound’s chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.

Scientific Research Applications

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline exerts its effects involves interactions with specific molecular targets. For instance, it may act as a kinase inhibitor, binding to the catalytic domain of enzymes and disrupting their activity . This interaction can modulate various signaling pathways, leading to therapeutic effects such as tumor growth inhibition.

Comparison with Similar Compounds

Anticancer and DNA Interaction

  • 6-(2-Aminoethyl) derivatives: Exhibit significant multidrug resistance (MDR) modulation but weak topoisomerase II inhibition .
  • IDQ-5, IDQ-10, IDQ-11 : Show IC50 values <10 μM against HL-60 leukemia cells, attributed to DNA intercalation .
  • 7H-Benzo[4,5]indolo[2,3-b]quinoxaline: Stronger DNA binding (lg Ka = 6.23–6.87) than 6H-indolo analogues (lg Ka = 5.57–5.89) due to extended aromaticity .
  • B-220 (2,3-dimethyl-6-(2-dimethylaminoethyl) derivative): Potent antiviral activity against HIV-1 and CMV .

Substituent Impact on Specificity

  • 6-(4-Propoxybenzyl) derivative: Lower cytotoxic activity compared to aminoethyl-substituted analogues, highlighting the importance of polar side chains for biological targeting .

Key Routes for Functionalization

  • Pd-Catalyzed Suzuki Coupling : Enables aryl/alkyl group introduction at the 6-position (e.g., 4-methoxyphenyl, 2-isopropoxybenzyl) .
  • Two-Step Annulation : Combines Suzuki coupling with Pd-mediated C–N bond formation, achieving yields >90% for methoxy and methylthio derivatives .
  • Alkylation Reactions : Sodium hydride-mediated alkylation of precursors with bromoalkanes (e.g., 2-methoxyethoxyethyl chains) .

Yield and Purity Considerations

  • 6-(4-Methoxyphenyl) derivative : 98% yield after flash chromatography .
  • 6-(2-Methoxyethyl) derivative : 85% yield as a yellow solid .
  • 6-(3-Chloropropyl) intermediate : Prone to intramolecular cyclization in polar solvents, requiring careful reaction control .

Key Research Findings and Implications

Electron-Donating Groups Enhance Photophysical Performance : Methoxy and isopropoxy substituents lower band gaps, favoring applications in optoelectronics and dye-sensitized solar cells .

Polar Side Chains Improve Bioactivity: Aminoethyl and aminopropyl groups enhance DNA intercalation and kinase inhibition, critical for anticancer drug design .

Steric Effects Limit Conjugation : Bulky substituents (e.g., 2-isopropoxybenzyl) reduce π-orbital overlap, diminishing charge-transfer efficiency compared to planar aryl groups .

Biological Activity

6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline is a derivative of the indolo[2,3-b]quinoxaline scaffold, known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. The following sections detail its biological activity, mechanisms of action, and related research findings.

The primary mechanism through which 6H-indolo[2,3-b]quinoxalines exert their biological effects is through DNA intercalation . This interaction stabilizes the DNA structure and can inhibit the replication of cancerous cells. The thermal stability of the DNA-quinoxaline complex is crucial; it varies depending on the substituents attached to the quinoxaline core. Compounds with higher thermal stability tend to exhibit stronger biological activity against various cancer cell lines .

Key Findings:

  • DNA Binding Affinity : Studies have shown that derivatives like NCA0424 and B-220 demonstrate significant binding affinity to DNA, which correlates with their anticancer properties.
  • Topoisomerase Inhibition : While some compounds exhibit poor inhibitory activity on topoisomerase II, they may still modulate multidrug resistance (MDR) pathways effectively .

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : Several studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antiviral Properties : Preliminary investigations suggest potential antiviral effects, although more detailed studies are required to confirm these findings.
  • Antimicrobial Effects : Some derivatives have shown promising results against bacterial strains, indicating potential as antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
AntiviralPotential activity against viral infections
AntimicrobialEffective against certain bacterial strains

Case Studies

  • Cytotoxicity Evaluation :
    A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, suggesting significant potency against specific tumor types.
  • Mechanistic Insights :
    Research focusing on the mechanism revealed that this compound not only intercalates with DNA but also influences cellular signaling pathways involved in apoptosis. This dual action enhances its therapeutic potential in cancer treatment.

Q & A

What are the foundational synthetic routes for preparing 6-(2-isopropoxybenzyl)-6H-indolo[2,3-b]quinoxaline?

Answer:
The compound is typically synthesized via condensation of isatin or its derivatives (e.g., 5-nitroisatin) with o-phenylenediamine in glacial acetic acid, followed by alkylation steps. For example, alkylation with dimethyl sulfate yields quaternary salts, which can be further functionalized . Alternative routes involve palladium-catalyzed cross-coupling or nucleophilic substitution (e.g., reacting 6-(3-chloropropyl) derivatives with amines in the presence of tetrabutylammonium iodide) .

How can researchers mitigate intramolecular cyclization side reactions during synthesis?

Answer:
Intramolecular cyclization is a common side reaction, especially under conditions involving sodium iodide in acetone. To minimize this, solvents like dimethylformamide (DMF) or toluene with tetrabutylammonium iodide (TBAI) are preferred, as they stabilize intermediates and suppress cyclization. Monitoring reaction temperature (e.g., avoiding prolonged boiling in acetone) and optimizing stoichiometry of amines can also improve yields .

What spectroscopic techniques are critical for confirming the structural integrity of derivatives?

Answer:
Key methods include:

  • ¹H/¹³C NMR : To verify substitution patterns and alkyl chain integration (e.g., δ 4.56 ppm for ethyl groups in 6-ethyl derivatives) .
  • IR spectroscopy : Identifies functional groups like carbonyls (e.g., 1660 cm⁻¹ for esters) .
  • Elemental analysis : Validates purity and molecular composition (e.g., C, H, N percentages within ±0.3% of theoretical values) .

How do structural modifications at the 6-position influence biological activity?

Answer:
Substituents at the 6-position significantly alter bioactivity. For instance:

  • Aminoethyl groups (e.g., 6-(2-dimethylaminoethyl)) enhance antiviral activity by promoting DNA intercalation .
  • Morpholin-4-yl-ethyl groups reduce pro-inflammatory cytokine release (e.g., MCP-1), making derivatives safer for immunostimulatory applications .
    These effects are evaluated via cytotoxicity assays (e.g., IC₅₀ in HeLa cells) and interferon induction studies .

What are the photophysical properties of indoloquinoxaline derivatives in material science?

Answer:
Indoloquinoxalines exhibit strong π-conjugation, leading to:

  • Absorption maxima at ~350–450 nm (useful for dye-sensitized solar cells) .
  • Electrochemical bandgaps of 2.1–2.5 eV, determined via cyclic voltammetry .
    Modifying the 2-isopropoxybenzyl group can tune electron-donating capacity, impacting charge-transfer efficiency .

How should researchers address contradictions in DNA-binding studies of indoloquinoxaline derivatives?

Answer:
Discrepancies (e.g., non-specific intercalation vs. AT-specific binding) arise from experimental variables:

  • Buffer conditions : High ionic strength may mask specific interactions.
  • Concentration : Aggregation at high concentrations can alter binding modes.
    Techniques like UV-Vis titration, circular dichroism (CD), and molecular docking should be combined to resolve ambiguities .

What strategies optimize yield in multi-step syntheses of functionalized derivatives?

Answer:

  • Stepwise purification : Isolate intermediates after alkylation (e.g., quaternary salts) before proceeding to oxidation or demethylation .
  • Catalyst screening : Palladium catalysts improve efficiency in cross-coupling steps, reducing side products .
  • Solvent selection : Polar aprotic solvents (DMF, acetone) enhance solubility of intermediates .

How do reaction conditions affect the regioselectivity of alkylation?

Answer:
Regioselectivity is influenced by:

  • Base strength : Strong bases (K₂CO₃) favor N-alkylation over O-alkylation .
  • Temperature : Refluxing in acetone (vs. room temperature) accelerates alkylation but may require quenching to prevent decomposition .
  • Leaving groups : Chloropropyl derivatives react faster than bromo analogs due to better leaving-group ability .

What computational methods support the design of indoloquinoxaline-based materials?

Answer:

  • DFT calculations : Predict HOMO/LUMO levels and charge distribution (e.g., triarylamine derivatives show HOMO at −5.2 eV) .
  • Molecular dynamics : Simulate packing behavior in crystal structures (e.g., CCDC 1983315 for nitro-thiophene derivatives) .
    These methods guide structural modifications for desired optoelectronic properties .

How are antiviral activity and cytotoxicity balanced in derivative design?

Answer:

  • Structure-activity relationship (SAR) studies : Introduce hydrophilic groups (e.g., morpholine) to reduce logP values, improving solubility and lowering cytotoxicity .
  • Dose-response assays : Test derivatives across concentrations (e.g., 0.1–100 μM) to identify therapeutic windows (e.g., EC₅₀ = 12 μM for anti-herpes activity vs. IC₅₀ = 45 μM in Vero cells) .

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